molecular formula C10H11BrF3NO2S B1421009 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-00-2

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421009
CAS No.: 1020253-00-2
M. Wt: 346.17 g/mol
InChI Key: IXBYZTDECVPGIU-UHFFFAOYSA-N
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Description

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by a bromine atom, a propyl group, a trifluoromethyl group, and a benzenesulfonamide group

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology: In biological research, 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in understanding biological processes.

Medicine: This compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with 4-bromobenzenesulfonyl chloride, which undergoes nucleophilic substitution with propylamine to form the corresponding sulfonamide. Subsequently, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The trifluoromethyl group can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Bromate esters or other oxidized derivatives.

  • Reduction: Compounds lacking the bromine atom.

  • Substitution: Derivatives with different substituents replacing the trifluoromethyl group.

Mechanism of Action

The mechanism by which 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

  • 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

  • 4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Uniqueness: 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide stands out due to its specific combination of functional groups. The presence of the bromine atom and the propyl group provides unique chemical reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBYZTDECVPGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674398
Record name 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-00-2
Record name 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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